molecular formula C25H28N4O4 B3015674 N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1116074-15-7

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No. B3015674
CAS RN: 1116074-15-7
M. Wt: 448.523
InChI Key: FOODEYRFGAQPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Interaction and Binding Analysis

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide exhibits significant interaction with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, conformational analysis revealed four distinct conformations, suggesting a strong steric binding interaction with the receptor. This compound, through its unique spatial orientation and electrostatic character, binds effectively to the CB1 receptor, highlighting its potential for antagonist activity based on the pyrazole C3 substituent's interaction with the receptor (Shim et al., 2002).

Antitubercular Activity

In the quest for potent anti-tubercular agents, derivatives of this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. A series of novel substituted derivatives demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM. These findings are crucial for developing new therapeutic agents for tuberculosis, especially given the compounds' non-toxic nature to human cells (Srinivasarao et al., 2020).

Synthesis and Pharmacokinetic Characterization

The compound and its analogues have been synthesized and characterized for their potential as therapeutic agents. Virtual screening targeting the urokinase receptor (uPAR) identified analogues of this compound, leading to the discovery of compounds with significant inhibitory activity against breast cancer cell invasion, migration, and angiogenesis. These compounds also displayed leadlike properties and suitable pharmacokinetic characteristics, suggesting their utility in developing treatments for breast tumor metastasis (Wang et al., 2011).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-31-21-11-6-18(16-22(21)32-2)17-28-24(30)19-7-9-20(10-8-19)33-25-23(26-12-13-27-25)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOODEYRFGAQPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.